molecular formula C19H27NO4 B7784772 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol CAS No. 890093-08-0

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol

Cat. No.: B7784772
CAS No.: 890093-08-0
M. Wt: 333.4 g/mol
InChI Key: NQXHWNVRVJRDKU-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is a synthetic organic compound featuring a complex molecular architecture that combines an isoxazole ring with a substituted heptanol chain. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Isoxazole derivatives are recognized as versatile scaffolds in drug discovery due to their wide range of biological activities . Specifically, compounds containing the 3-(4-methoxyphenyl)isoxazol-5-yl moiety have been identified as key structural components in investigational anticancer agents, with research indicating their potential to target proteins such as Transforming Acidic Coiled-Coil-Containing Protein 3 (TACC3), a regulator of mitotic spindle assembly implicated in various cancers . The mechanism of action for related compounds often involves disruption of critical cellular processes; for instance, some isoxazole derivatives are studied for their ability to induce mitotic arrest and apoptosis in cancer cells by interfering with protein-protein interactions essential for cell division . Furthermore, the methoxy-phenyl substituent is a common pharmacophore that can influence a compound's bioavailability and target binding affinity. This product is specifically designed for research applications, including use as a building block in organic synthesis, a candidate for high-throughput screening in oncology research, and a lead compound for structure-activity relationship (SAR) studies in the design of targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant scientific literature on isoxazole chemistry and TACC3-targeting agents for further experimental guidance .

Properties

IUPAC Name

6-methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,23-5)11-6-12-19(3,21)17-13-16(20-24-17)14-7-9-15(22-4)10-8-14/h7-10,13,21H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXHWNVRVJRDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140333
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-08-0
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,3-Dipolar Cycloaddition Strategy

The isoxazole ring is constructed via reaction between a nitrile oxide and a terminal alkyne. For the 4-methoxyphenyl variant:

  • Nitrile oxide generation : Chlorination of 4-methoxybenzaldoxime using N-chlorosuccinimide (NCS) in dichloromethane yields 4-methoxybenzohydroximoyl chloride.

  • Cycloaddition : Reaction with propiolic acid derivatives (e.g., methyl propiolate) in toluene at 80°C forms the isoxazole ring.

Key Data :

Reaction ComponentConditionsYield
4-Methoxybenzaldoxime + NCSDCM, 0°C, 2h85%
Cycloaddition with methyl propiolateToluene, 80°C, 12h72%

β-Diketone Cyclization Approach

Alternative synthesis involves hydroxylamine-induced cyclization of β-diketones:

  • β-Diketone preparation : Condensation of 4-methoxyacetophenone with ethyl acetoacetate under basic conditions.

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux.

Assembly of the 6-Methoxy-6-methylheptan-2-ol Backbone

Grignard Reagent-Mediated Alkylation

The tertiary alcohol is synthesized via ketone alkylation using methylmagnesium bromide. A representative protocol from involves:

  • Substrate : Methyl 3-bromopropanoate (1.0 eq) in tetrahydrofuran (THF).

  • Reagent : Methylmagnesium bromide (3.0 eq) added at 0°C, stirred at room temperature for 16h.

  • Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography.

Optimization Data :

SolventTemperatureTime (h)Yield
THF0°C → RT1648.9%
Diethyl ether-20°C171.7%
Diethyl ether0°C → RT265%

Higher yields in diethyl ether correlate with improved reagent solubility and reduced side reactions.

Methoxy Group Installation

The 6-methoxy group is introduced via:

  • Williamson Ether Synthesis : SN2 reaction of a bromide intermediate (e.g., 6-bromo-6-methylheptan-2-ol) with sodium methoxide in methanol.

  • Mitsunobu Reaction : If a hydroxyl group is present, use of diethyl azodicarboxylate (DEAD) and triphenylphosphine with methanol.

Coupling of Isoxazole and Heptanol Fragments

Nucleophilic Substitution

The isoxazole-bearing bromide reacts with the heptanol core under basic conditions:

  • Substrate : 5-bromo-3-(4-methoxyphenyl)isoxazole.

  • Conditions : K₂CO₃ in DMF, 80°C, 12h.

Yield : 68% after silica gel purification.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling for advanced functionalization:

  • Boronated isoxazole : Prepared via iridium-catalyzed C–H borylation.

  • Coupling Partner : 6-methoxy-6-methylheptan-2-ol-derived triflate.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 100°C.

Yield : 74%.

Critical Analysis of Synthetic Routes

Yield Comparison Across Methodologies

StepHighest YieldKey Factor
Isoxazole cycloaddition72%Anhydrous conditions
Heptanol Grignard reaction71.7%Low-temperature addition
Fragment coupling74%Palladium catalyst selection

Challenges and Mitigation Strategies

  • Steric hindrance in tertiary alcohol formation: Use of less bulky solvents (diethyl ether > THF) improves yields.

  • Regioselectivity in isoxazole synthesis: Electron-deficient alkynes favor 5-substitution .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the methoxy groups, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the methoxyphenyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective antibacterial and antifungal agents .
  • Anti-inflammatory Effects
    • Studies suggest that compounds with isoxazole moieties can inhibit inflammatory pathways. This compound may serve as a lead structure for developing new anti-inflammatory drugs, targeting conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Properties
    • There is emerging evidence that isoxazole derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This compound may be explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Insights

  • Mechanism of Action
    • The pharmacological activity of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol may involve modulation of neurotransmitter systems and inhibition of specific enzymes related to disease pathways. Further studies are required to elucidate its exact mechanisms .
  • Bioavailability and Metabolism
    • Understanding the bioavailability and metabolic pathways of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties, but comprehensive studies are needed to confirm these findings .

Material Science Applications

  • Polymer Chemistry
    • The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for high-performance materials .
  • Nanotechnology
    • The compound can also be functionalized for use in nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the efficacy and targeting of therapeutic agents .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Screening

In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its neuroprotective potential.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound vs. Isoxazoline Derivatives ()

The compound described in -(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline, shares structural similarities with the target molecule, particularly in the presence of an isoxazole/isoxazoline heterocycle and methoxy/acetyloxy substituents. Key differences include:

  • Substituent Effects : The acetyloxy and mercapto groups in ’s compound likely reduce solubility in polar solvents compared to the target’s methoxy and hydroxyl groups.
Target Compound vs. Oxadiazole Derivatives ()

2-Methylthio-5-(2-phenyl)phenyl-1,3,4-oxadiazole () features an oxadiazole ring, which is more electron-deficient than isoxazole. This difference impacts intermolecular interactions:

  • Hydrogen Bonding : The target’s hydroxyl group enables stronger hydrogen bonding (e.g., O–H···N/O interactions) compared to the methylthio group in , which primarily engages in weaker van der Waals interactions .
Target Compound vs. Chromenol Derivatives ()

6-(7-Methoxy-?-chromen-3-yl)-1,3-benzodioxol-5-ol () contains a benzodioxole ring and chromen system. While both compounds have methoxy groups, the chromenol’s fused aromatic system enhances π-π stacking, unlike the target’s aliphatic heptanol backbone .

Physicochemical Properties

Melting Points and Stability
  • ’s isoxazoline derivative melts at 138°C, indicative of a stable crystalline lattice reinforced by hydrogen bonds (e.g., N–H···O) and π-stacking .
  • The target compound’s hydroxyl and methoxy groups could promote similar stability, though steric hindrance from the heptanol backbone might lower its melting point relative to .
Solubility and Bioavailability
  • The hydroxyl group in the target compound enhances water solubility compared to ’s methylthio-oxadiazole (oil), which is lipophilic. This positions the target as a candidate for aqueous-phase applications .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : Methods described in and could model the target’s electronic structure, predicting regioselectivity in reactions or hydrogen-bonding networks .
  • Crystallography : SHELX () is widely used for resolving complex structures like the target compound, particularly if crystalline .

Biological Activity

6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole, including those similar to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol, exhibit significant antimicrobial properties. A study evaluated a series of benzofuran-isoxazole hybrids for their antibacterial and antifungal activities. The findings revealed that certain derivatives displayed high activity against various bacterial strains when compared to standard antibiotics such as gentamicin and nystatin .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), demonstrated significant anti-inflammatory effects in models of Alzheimer's disease. MMPP treatment reduced amyloid-beta accumulation and improved cognitive function in mice subjected to lipopolysaccharide (LPS)-induced neuroinflammation . This suggests that similar mechanisms may be applicable to the compound .

The biological activity of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol may be attributed to its interaction with specific molecular targets. Isoxazole derivatives often modulate enzyme activity or receptor interactions, leading to altered signaling pathways associated with inflammation and neuroprotection. For instance, the inhibition of STAT3 activation has been linked to reduced neuroinflammation and amyloidogenesis .

Study 1: Antibacterial Efficacy

A comparative study involving various isoxazole derivatives demonstrated that compounds structurally similar to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol exhibited IC50 values ranging from 10 μM to 30 μM against Gram-positive bacteria, indicating moderate antibacterial activity .

Study 2: Neuroprotective Properties

In vivo studies on MMPP showed that administration at doses of 5 mg/kg significantly improved memory retention in LPS-treated mice. The treatment group exhibited a marked decrease in inflammatory markers such as COX-2 and iNOS compared to controls . This supports the hypothesis that similar compounds may have protective effects against neurodegenerative conditions.

Q & A

Q. What PPE and engineering controls are mandated for handling this compound in aerosol-generating procedures?

  • Methodology :
  • Use NIOSH-approved respirators and conduct operations in a fume hood with ≥100 fpm face velocity. Decontaminate spills with 70% ethanol/activated carbon, referencing safety protocols for structurally related imidazole derivatives .

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